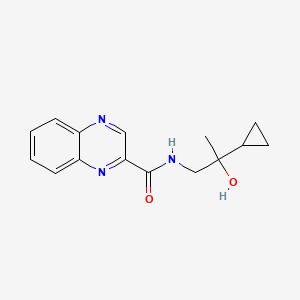

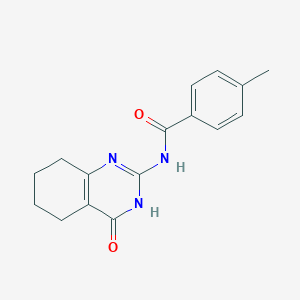

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide” is a derivative of quinoxaline . Quinoxaline is a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . A very primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . Pthalazine, Quinazolines, and Cinnolenes are similar to Quinoxaline .Chemical Reactions Analysis

Quinoxaline’s derivatives have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .Applications De Recherche Scientifique

- Hyperbranched polymers based on N-(2-hydroxypropyl)methacrylamide (HPMA) have been synthesized. These polymers offer advantages such as ease of synthesis, multiple functional groups, and high drug loading capacity while maintaining solubility .

- Researchers have attached dyes, radiolabels, and even the anticancer drug gemcitabine to these HPMA polymers. The gemcitabine-loaded polymer pro-drug demonstrated toxicity against pancreatic cancer cells in vitro and reduced tumor volume in 3D spheroids .

- The gemcitabine-loaded HPMA polymer pro-drug showed efficacy in reducing tumor growth in animal models. Although survival benefits were observed, further improvements are needed for clinical application .

- Researchers have explored related compounds with varying bridge lengths. For instance, N-phenethylquinoxaline-2-carboxamide (two carbon bridge) and N-phenylpropylquinoxaline-2-carboxamide (three carbon bridge) were synthesized and evaluated .

- Computational studies, such as replica exchange molecular dynamics simulations, can provide insights into the behavior of quinoxaline derivatives. These simulations help predict their interactions with biological targets .

- Non-drug-loaded HPMA polymers were well-tolerated in cancer cell lines and macrophages. They were efficiently internalized in 2D cell culture and transported to the center of dense pancreatic cancer 3D spheroids .

- Derivatives of HPMA polymers labeled with 89Zr were tracked in healthy mice and xenograft-bearing mice. Tumor accumulation varied, emphasizing the importance of optimizing polymer properties for effective drug delivery .

Drug Delivery Systems

Anticancer Potential

Bridge Length Variants

Molecular Dynamics Simulations

Biocompatibility and Internalization

In Vivo Distribution Studies

Safety and Hazards

Orientations Futures

Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . This highlights the potential of quinoxaline derivatives in the development of new therapeutics.

Mécanisme D'action

Target of Action

The primary targets of F5857-5752, also known as MEDI5752, are two clinically validated negative T cell regulators: PD-1 (Programmed Cell Death 1) and CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) . These targets play a crucial role in regulating the immune response, particularly in the context of cancer immunotherapy .

Mode of Action

F5857-5752 is a monovalent bispecific human IgG1 monoclonal antibody that specifically binds to PD-1 and CTLA-4 . It has been designed to suppress the PD-1 pathway and provide modulated CTLA-4 inhibition to uncouple CTLA-4 dependent peripheral toxicity from tumor efficacy . This unique mechanism of action differentiates F5857-5752 from a combination of monoclonal antibodies targeting PD-1 and CTLA-4 .

Biochemical Pathways

The interaction of F5857-5752 with PD-1 and CTLA-4 affects the biochemical pathways associated with T cell activation and proliferation . By inhibiting these checkpoints, F5857-5752 enhances the immune response against tumor cells .

Pharmacokinetics

F5857-5752 exhibits dose-dependent pharmacokinetics . It shows sustained peripheral PD-1 receptor occupancy (>90%) at doses greater than 225 mg . Dose-dependent increases in peripheral T cell proliferation (Ki67+) and activation (ICOS+) plateau at doses greater than or equal to 500 mg .

Result of Action

The result of F5857-5752’s action is the enhanced immune response against tumor cells . This is achieved by inhibiting the negative regulators of T cell activation, PD-1 and CTLA-4 . The drug has shown promising results in clinical trials, with objective responses observed in a significant proportion of patients .

Action Environment

The action of F5857-5752 is influenced by the tumor microenvironment, where the co-expression of PD-1 and CTLA-4 is usually abundant . The drug is designed to preferentially inhibit these checkpoints on activated T cells in tumors, thereby maximizing tumor-specific response and reducing peripheral toxicity .

Propriétés

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-15(20,10-6-7-10)9-17-14(19)13-8-16-11-4-2-3-5-12(11)18-13/h2-5,8,10,20H,6-7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBJTQJGSXUSBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)quinoxaline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Phenylmethoxycarbonylaminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2432021.png)

![1-ethyl-6-(indolin-1-ylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2432022.png)

carboxami de](/img/structure/B2432025.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-ethylcarbamate](/img/structure/B2432028.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2432031.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2432035.png)

![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B2432038.png)

![3-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2432039.png)

![2-Chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]propanamide](/img/structure/B2432042.png)